molecular formula C18H17ClN2O3 B4393969 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride

6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride

Cat. No. B4393969
M. Wt: 344.8 g/mol
InChI Key: OQKBSDBVEMQJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride, also known as MQCA, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of quinoline derivatives and has a wide range of potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been found to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and melanin production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride in lab experiments is its potent antitumor activity against various types of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride is its relatively low solubility in water, which can make it difficult to dissolve and administer in certain experiments.

Future Directions

There are several future directions for the study of 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride. One potential direction is the development of new drugs based on 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride for the treatment of cancer, inflammation, and hyperpigmentation. Another potential direction is the investigation of the molecular mechanisms underlying the antitumor and antimicrobial activities of 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride. Additionally, the development of new synthesis methods for 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride could lead to the production of more potent and effective derivatives.

Scientific Research Applications

6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride has been extensively studied for its potential applications in various fields. In pharmacology, 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride has been shown to exhibit potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
In biochemistry, 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride has been shown to inhibit the activity of certain enzymes such as xanthine oxidase and tyrosinase, which are involved in the production of reactive oxygen species and melanin, respectively. This makes 6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride a potential candidate for the development of new drugs for the treatment of diseases such as gout and hyperpigmentation.

properties

IUPAC Name

6-methoxy-4-(2-methylanilino)quinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3.ClH/c1-11-5-3-4-6-15(11)20-17-13-9-12(23-2)7-8-16(13)19-10-14(17)18(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKBSDBVEMQJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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